molecular formula C33H48O6P2-2 B14493368 [Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite CAS No. 64918-98-5

[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite

Cat. No.: B14493368
CAS No.: 64918-98-5
M. Wt: 602.7 g/mol
InChI Key: XLUGWGNECSPXSN-UHFFFAOYSA-N
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Description

[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite is a complex organophosphorus compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and plastics. This compound is recognized for its ability to inhibit oxidative degradation, thereby enhancing the durability and lifespan of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite typically involves the reaction of 2,6-ditert-butylphenol with phosphorus trichloride, followed by the introduction of the bicyclic phosphite moiety. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may also involve the use of solvents like dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the formation of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphates, phenols, and substituted phenyl derivatives .

Scientific Research Applications

[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .

Properties

CAS No.

64918-98-5

Molecular Formula

C33H48O6P2-2

Molecular Weight

602.7 g/mol

IUPAC Name

[bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite

InChI

InChI=1S/C33H48O6P2/c1-28(2,3)22-15-13-16-23(29(4,5)6)26(22)33(39-40(34)35,32-19-36-41(37-20-32)38-21-32)27-24(30(7,8)9)17-14-18-25(27)31(10,11)12/h13-18H,19-21H2,1-12H3/q-2

InChI Key

XLUGWGNECSPXSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)C(C2=C(C=CC=C2C(C)(C)C)C(C)(C)C)(C34COP(OC3)OC4)OP([O-])[O-]

Origin of Product

United States

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